molecular formula C56H110N2O5 B13355649 Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate

Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate

Cat. No.: B13355649
M. Wt: 891.5 g/mol
InChI Key: NWLXAWFCCANIRG-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations and gene therapy drug delivery systems . This compound is known for its high purity and effectiveness in facilitating the delivery of active ingredients in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with an appropriate fatty acylating agent, such as a natural triglyceride, free acid, acyl chloride, anhydride, or low alkyl ester . This reaction is typically followed by oxidation using aqueous hydrogen peroxide in a solution of 2-propanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for medical applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles that encapsulate active ingredients. These nanoparticles facilitate the delivery of the encapsulated substances to target cells by enhancing their stability and bioavailability . The compound interacts with cellular membranes, promoting the uptake of the active ingredients into the cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This makes it particularly effective in medical applications, such as vaccine development and gene therapy .

Properties

Molecular Formula

C56H110N2O5

Molecular Weight

891.5 g/mol

IUPAC Name

bis(2-butyloctyl) 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate

InChI

InChI=1S/C56H110N2O5/c1-8-13-18-21-22-29-36-47-58(48-37-46-57(6)7)56(61)53(42-32-25-23-27-34-44-54(59)62-49-51(38-16-11-4)40-30-19-14-9-2)43-33-26-24-28-35-45-55(60)63-50-52(39-17-12-5)41-31-20-15-10-3/h51-53H,8-50H2,1-7H3

InChI Key

NWLXAWFCCANIRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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